2-Chloro-6-nitrobenzoic acid
Overview
Description
2-Chloro-6-nitrobenzoic acid is a chemical compound that undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .
Synthesis Analysis
The synthesis of 2-Chloro-6-nitrobenzoic acid can be achieved by reacting 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent under the function of a cuprous catalyst .Molecular Structure Analysis
The molecular formula of 2-Chloro-6-nitrobenzoic acid is C7H4ClNO4. It has an average mass of 201.564 Da and a Monoisotopic mass of 200.982880 Da .Chemical Reactions Analysis
2-Chloro-6-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .Physical And Chemical Properties Analysis
2-Chloro-6-nitrobenzoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 345.7±27.0 °C at 760 mmHg, and a flash point of 162.9±23.7 °C . It has a molar refractivity of 44.6±0.3 cm3, a polar surface area of 83 Å2, and a polarizability of 17.7±0.5 10-24 cm3 .Scientific Research Applications
Crystal Engineering and Structural Analysis
2-Chloro-4-nitrobenzoic acid, a compound related to 2-Chloro-6-nitrobenzoic acid, has been utilized in crystal engineering. It forms various molecular salts with pyridyl and benzoic acid derivatives, which are structurally characterized using spectroscopic, thermal, and X-ray diffraction techniques. The occurrence of weak halogen bonds in the presence of strong hydrogen bonds in these salts highlights the significance of halogen bonds in crystal stabilization (Oruganti et al., 2017).
Synthesis of Heterocyclic Scaffolds
4-Chloro-2-fluoro-5-nitrobenzoic acid, another related compound, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It aids in the preparation of various substituted nitrogenous heterocycles, which are crucial in drug discovery (Křupková et al., 2013).
Sulfhydryl Group Determination
5,5′-Dithiobis(2-nitrobenzoic acid), a derivative, is useful for determining sulfhydryl groups in biological materials. This compound reacts with blood to suggest the splitting of disulfide bonds by reduced heme (Ellman, 1959).
Pharmaceutical Co-crystal Synthesis
2-Chloro-4-nitrobenzoic acid has been used to create pharmaceutical co-crystals, like the one with nicotinamide. These co-crystals demonstrate higher thermal stability and stronger intermolecular interactions than the pure compounds, indicating their potential in pharmaceutical applications (Lemmerer et al., 2010).
Synthesis and Characterization of Ethanolamine Nitro/Chloronitrobenzoates
Ethanolamine nitro/chloronitrobenzoates, synthesized from 2-chloro-4-nitro/2-chloro-5-nitrobenzoic acids, have shown potential in the treatment of infectious diseases. Their lower toxicity compared to other compounds makes them promising candidates for pharmaceutical development (Crisan et al., 2017).
Safety And Hazards
2-Chloro-6-nitrobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
2-chloro-6-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHOMEFOTKWQPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201603 | |
Record name | 2-Chloro-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-nitrobenzoic acid | |
CAS RN |
5344-49-0 | |
Record name | 2-Chloro-6-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5344-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-nitrobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Chloro-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-6-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUC5775J4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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